4-Chlorostilbene Exhibits an Intermediate Trans→Cis Photoisomerization Quantum Yield
4-Chlorostilbene's trans→cis photoisomerization quantum yield (φt→c) is distinct from its closest analogs, 4-bromo- and 4-fluorostilbene. While 4-bromostilbene exhibits a significantly higher φt→c due to the heavy atom effect enhancing intersystem crossing to an upper excited triplet state, 4-chlorostilbene and 4-fluorostilbene show yields more similar to unsubstituted stilbene, but with quantifiable differences in the pathways involved [1].
| Evidence Dimension | Trans → cis photoisomerization quantum yield (φt→c) |
|---|---|
| Target Compound Data | φt→c value is smaller than that of 4-bromostilbene, and similar to but distinct from 4-fluorostilbene and unsubstituted stilbene. The contribution from an upper excited triplet state pathway is smaller than for 4-bromostilbene. |
| Comparator Or Baseline | 4-bromostilbene: Higher φt→c; 4-fluorostilbene and stilbene: φt→c values similar to 4-chlorostilbene but with different pathway contributions. |
| Quantified Difference | The yield of trans → cis photoisomerization via the upper excited triplet pathway is smaller for 4-chlorostilbene than for 4-bromostilbene, due to smaller intersystem crossing quantum yields. |
| Conditions | Laser flash photolysis in various solvents; temperature-dependent studies. |
Why This Matters
This differential photochemical behavior is critical for applications requiring precise control over isomerization yields, such as in the design of molecular switches or photoresponsive materials, where 4-chlorostilbene offers a specific balance between reactivity and stability.
- [1] Görner, H., & Schulte-Frohlinde, D. (1979). Trans → cis photoisomerization of stilbene and 4-halogenated stilbenes. Evidence for an upper excited triplet pathway. The Journal of Physical Chemistry, 83(25), 3107-3118. View Source
